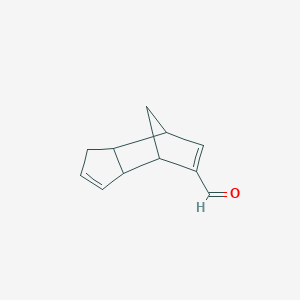
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 3a,4,7,7a-tetrahydro-4,7-methanoindan-5-carboxaldehyde and has the chemical formula C11H12O2.
Mechanism Of Action
The mechanism of action of 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) is not fully understood. However, it has been reported to act as a free radical scavenger, reducing the levels of reactive oxygen species in biological systems. It has also been reported to inhibit the activity of various enzymes involved in the inflammatory response.
Biochemical And Physiological Effects
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. It has also been reported to reduce the levels of oxidative stress markers in various tissues. Additionally, it has been shown to reduce the levels of glucose and insulin in diabetic mice.
Advantages And Limitations For Lab Experiments
The advantages of using 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) in lab experiments include its high purity and good yield. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
Future Directions
There are several future directions for the study of 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI). One potential direction is to further investigate its anti-inflammatory and antioxidant properties for the treatment of various diseases. Another potential direction is to study its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity before it can be used in clinical trials.
Synthesis Methods
The synthesis of 4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) involves the reaction of 2,3-dihydro-1H-inden-5-ol with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then treated with sodium cyanoborohydride to yield the final product. This method has been reported to yield a high purity product with a good yield.
Scientific Research Applications
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been studied for its potential applications in scientific research. It has been reported to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems.
properties
CAS RN |
124591-67-9 |
|---|---|
Product Name |
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) |
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h1,3-4,6-7,9-11H,2,5H2 |
InChI Key |
OQYUDOSILDGMML-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C3CC2C(=C3)C=O |
Canonical SMILES |
C1C=CC2C1C3CC2C(=C3)C=O |
synonyms |
4,7-Methano-1H-indene-5-carboxaldehyde, 3a,4,7,7a-tetrahydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



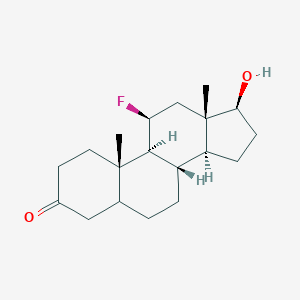
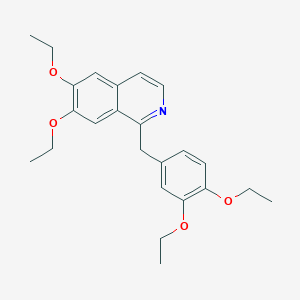
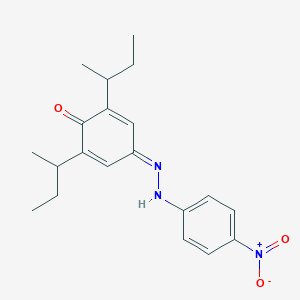
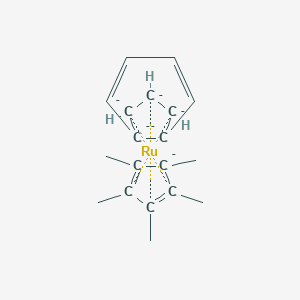
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
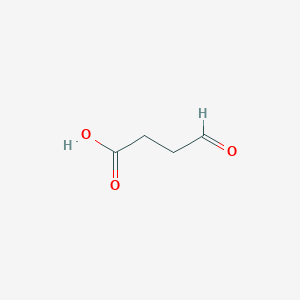
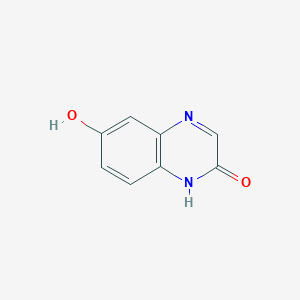
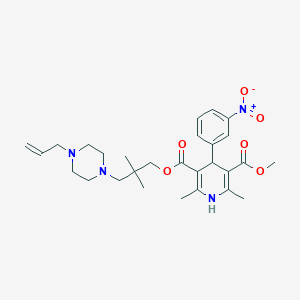
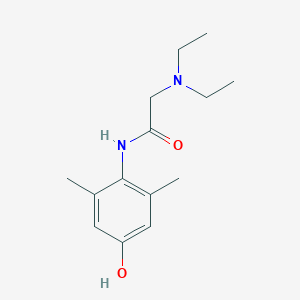
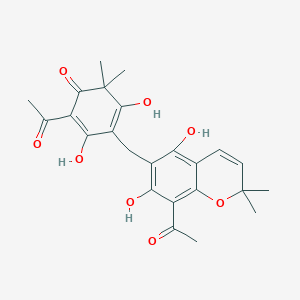
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B44777.png)
![3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B44780.png)
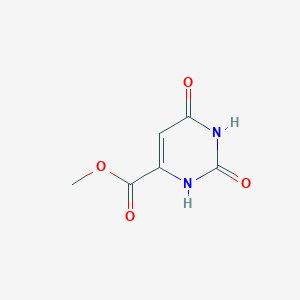
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)